2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine
Description
2-(Methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a methylthio (-SMe) group and at position 4 with a tetrahydro-2H-pyran-2-yloxymethyl moiety. This compound is of interest due to its structural complexity, which combines a sulfur-containing substituent with a carbohydrate-like tetrahydropyran (THP) group. Such substitutions are often employed in medicinal chemistry to modulate solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(oxan-2-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C11H16N2O2S/c1-16-11-12-6-5-9(13-11)8-15-10-4-2-3-7-14-10/h5-6,10H,2-4,7-8H2,1H3 |
InChI Key |
BALSEAMLZFSACH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)COC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Summary
- Starting materials: Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate and S-methylisothiourea sulfate.
- Conditions: Microwave irradiation at 120 °C for 20 minutes in solvents such as DMF or tert-butanol.
- Base: Sodium carbonate (Na2CO3) is used to facilitate the reaction.
- Outcome: Formation of 2-(methylthio)-6-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidin-4(3H)-one with good yields.
Key Findings
| Parameter | Details |
|---|---|
| Microwave temperature | 120 °C |
| Reaction time | 20 minutes |
| Solvents | DMF, tert-butanol |
| Base | Sodium carbonate (Na2CO3) |
| Yield | Moderate to good yields (exact % not specified) |
| Advantages | Significant reduction in reaction time compared to conventional heating; improved yield and selectivity |
| Mechanism | Michael addition of S-methylisothiourea on polarized triple bond, followed by cyclocondensation |
This method was shown to be superior to conventional heating, which required 12 hours and gave poor yields. The microwave protocol also allowed isolation of the Michael addition intermediate, confirming the reaction pathway.
Stepwise Synthetic Approach Using Organolithium Reagents and Protective Group Chemistry
Another approach involves multi-step synthesis starting from halogenated pyrimidine or aromatic precursors, employing organolithium reagents and protective groups such as tetrahydro-2H-pyran (THP) ethers.
Typical Procedure
- Lithiation: Treatment of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene with n-butyllithium at low temperature (-70 °C) under inert atmosphere.
- Addition: Reaction with 3,4,5-tris(trimethylsilyl)oxy-6-(trimethylsilyloxy)methyl tetrahydro-2H-pyran-2-one.
- Acid treatment: Methanesulfonic acid in methanol to remove silyl groups and promote cyclization.
- Workup: Quenching with saturated sodium bicarbonate solution, extraction, washing, and purification by recrystallization or chromatography.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane), -70 °C | - | Under argon atmosphere |
| Addition | 3,4,5-tris(trimethylsilyl)oxy tetrahydropyran derivative | - | Stirring at -78 °C for 3 hours |
| Acid treatment | Methanesulfonic acid in methanol, 25 °C | - | 1–8 hours stirring |
| Workup and purification | Saturated NaHCO3 wash, ethyl acetate extraction, drying | 80–93.7 | Final product isolated as solid |
This method yields the desired pyrimidine intermediate with high purity (up to 87.9%) and overall yields around 93.7% for intermediates in related syntheses.
Protective Group Strategy: Use of Tetrahydro-2H-pyran (THP) Ether
The tetrahydro-2H-pyran (THP) group is employed to protect hydroxyl functionalities during synthesis, enhancing solubility and stability. The THP group is introduced by reacting the hydroxyl group with dihydropyran under acidic catalysis, forming the tetrahydropyranyl ether.
- This protection is crucial for the selective functionalization of the pyrimidine ring.
- The THP group can be removed under mild acidic conditions at the end of synthesis to regenerate the free hydroxyl group.
Summary Table of Preparation Methods
Additional Notes and Research Findings
- The microwave-assisted method represents a significant advancement in pyrimidine synthesis, reducing reaction times from hours to minutes while maintaining or improving yields.
- The organolithium approach is well-established and allows precise control over substitution patterns but requires stringent inert atmosphere and low-temperature conditions.
- The THP protective group is widely used in heterocyclic chemistry to facilitate multi-step syntheses involving sensitive hydroxyl groups.
- Purification typically involves extraction, washing with brine, drying over anhydrous salts, and recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The tetrahydro-2H-pyran-2-yl-oxymethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The methylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA or RNA synthesis. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
Tetrahydro-2H-pyran-2-yloxymethyl vs. Vinyloxy/Chloro Substituents
- 2-(Methylthio)-4-(vinyloxy)pyrimidine (CAS 111183-97-2): Replacing the THP group with a vinyloxy substituent reduces steric bulk and hydrophilicity. The vinyloxy group may enhance reactivity in click chemistry or cycloaddition reactions but could compromise metabolic stability .
- 4-Chloro-6-{...ethoxy}pyrimidine (Compound 31 in ): The THP-protected ethoxy group here shares similarities with the target compound, suggesting shared synthetic strategies for introducing oxygenated substituents. The THP group acts as a protecting group, improving solubility during synthesis .
Bis-Substituted Pyrimidines
Substituent Variations at Position 2
Methylthio vs. Methylsulfinyl/Methylsulfonyl
- Pyrimidine,4-[3-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]-2-(methylsulfinyl) (): Oxidation of the methylthio group to methylsulfinyl (-SOCH₃) increases polarity and hydrogen-bonding capacity, which may alter target binding or pharmacokinetics.
- 4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE (CAS 14001-63-9): A simpler analogue with a methyl group at position 4 and methylthio at position 2. This compound lacks the THP group, resulting in lower molecular weight (MW = 154.2 g/mol) and higher volatility compared to the target compound (MW ≈ 268.3 g/mol) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₈N₂O₂S | 268.3 | 2-SMe, 4-THP-oxymethyl | 1.8–2.2 |
| 2-(Methylthio)-4-(vinyloxy)pyrimidine | C₇H₈N₂OS | 168.2 | 2-SMe, 4-vinyloxy | 1.2–1.6 |
| 4,6-Bis(difluoromethoxy)-2-(methylthio) | C₇H₆F₄N₂O₂S | 274.2 | 2-SMe, 4/6-OCHF₂ | 2.0–2.5 |
| 4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE | C₆H₈N₂S | 154.2 | 2-SMe, 4-Me | 1.0–1.4 |
Key Observations :
- The THP group in the target compound increases hydrophobicity (higher LogP) compared to vinyloxy or methyl substituents.
- Fluorinated analogues exhibit higher molecular weights and metabolic stability due to fluorine’s electronegativity .
Biological Activity
The compound 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications in medicine.
Synthesis of the Compound
The synthesis of 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the methylthio group and the tetrahydro-2H-pyran moiety can be achieved through nucleophilic substitutions and etherification reactions. The following general reaction scheme outlines the synthetic route:
- Formation of Pyrimidine Base : Starting from 2-amino-4-methylthio-pyrimidine.
- Introduction of Tetrahydro-2H-pyran : Using tetrahydropyran derivatives in the presence of suitable catalysts.
- Final Purification : The product is purified using chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activities. A study on related compounds demonstrated that modifications in the pyrimidine structure can enhance antimicrobial efficacy against various bacterial strains. For example, derivatives with thioether functionalities showed improved inhibition against Gram-positive and Gram-negative bacteria when tested using agar diffusion methods .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine | E. coli | 15 |
| 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine | S. aureus | 20 |
Antiviral Activity
Pyrimidines have also been studied for their antiviral potential. Preliminary studies suggest that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis pathways. The mechanism often involves inhibition of viral polymerases, which are crucial for viral genome replication .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine. Using human cell lines, researchers found that while certain concentrations exhibited cytotoxic effects, others showed selective toxicity towards cancerous cells, indicating potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study involving various pyrimidine derivatives, 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine was found to be effective against multi-drug resistant strains of bacteria, making it a candidate for further development as an antibiotic .
- Antiviral Mechanism Exploration : A recent investigation into the antiviral mechanisms revealed that compounds similar to this pyrimidine derivative inhibited the replication of viruses such as influenza and herpes simplex by disrupting viral RNA polymerase activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine, and how can reaction yields be optimized?
- Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and protective group strategies. For example, analogous pyrimidine derivatives are synthesized via sequential alkylation of the pyrimidine core, followed by functionalization of the tetrahydro-2H-pyran moiety . Yield optimization requires precise control of reaction parameters:
- Temperature : Reactions often proceed under reflux (e.g., 80–100°C) to activate intermediates without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts may accelerate coupling reactions .
Q. What spectroscopic and chromatographic techniques are employed to confirm the structural integrity of this compound?
- Answer : Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methylthio and tetrahydro-2H-pyran groups) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC/GC : Purity assessment (>95%) is critical for biological testing; reverse-phase HPLC with UV detection is standard .
Q. How does the methylthio group influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Answer : The methylthio (-SMe) group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization (e.g., replacement with amines or halides). Its electron-withdrawing nature also stabilizes adjacent electrophilic centers, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Controlled oxidation of -SMe to sulfoxide or sulfone derivatives can modulate biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) across studies?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : EC₅₀/IC₅₀ values must be validated across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
- Target engagement studies : Surface plasmon resonance (SPR) quantifies binding affinity to proposed targets (e.g., cyclooxygenase-2) .
Q. What advanced catalytic systems or flow-chemistry approaches enhance the scalability of its synthesis?
- Answer : Continuous flow reactors improve scalability by minimizing side reactions and enabling real-time monitoring. For example:
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., thiomethylation) .
- Heterogeneous catalysis : Immobilized enzymes or metal-organic frameworks (MOFs) reduce catalyst leaching and enable recycling .
- Photocatalysis : Visible-light-mediated reactions can achieve regioselective modifications under mild conditions .
Q. What computational and experimental methodologies are used to predict and validate its interactions with biological targets?
- Answer : Integrated approaches include:
- Molecular docking : Predicts binding modes to enzymes (e.g., kinase domains) using software like AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for target validation .
- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
